RG7167 -

RG7167

Catalog Number: EVT-1535647
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.
Source and Classification

RG7167 is classified as a small molecule drug and is primarily developed for its anti-cancer properties. It belongs to the category of MEK inhibitors, which are designed to interfere with the MAPK signaling pathway, a critical pathway involved in cell proliferation and survival. The compound has been investigated in various preclinical studies and clinical trials for its efficacy against different types of cancers, particularly those with mutations in the RAS or RAF genes .

Synthesis Analysis

Methods and Technical Details

The synthesis of RG7167 involves several key steps that ensure the formation of the desired compound with high purity and yield. The synthetic route typically begins with commercially available starting materials, followed by a series of chemical reactions including:

  1. Formation of Key Intermediates: This step often involves coupling reactions that link different molecular fragments together.
  2. Functional Group Modifications: Specific functional groups are introduced or modified to enhance the biological activity of the compound.
  3. Purification: Techniques such as chromatography are employed to isolate RG7167 from by-products and impurities.

The synthesis process is optimized for scalability and reproducibility, ensuring that sufficient quantities can be produced for both research and clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of RG7167 can be described by its specific arrangement of atoms and bonds, which is crucial for its function as a MEK inhibitor. The compound's structure features:

  • A central core that interacts with the MEK enzyme.
  • Functional groups that enhance solubility and binding affinity.

The molecular formula and weight are essential parameters in determining the compound's behavior in biological systems. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

RG7167 undergoes various chemical reactions that are critical for its activity as a MEK inhibitor. These include:

  • Binding Reactions: RG7167 binds to the active site of MEK, preventing its interaction with downstream signaling molecules.
  • Metabolic Reactions: In vivo, RG7167 may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

Understanding these reactions is vital for optimizing dosing regimens and predicting potential drug interactions.

Mechanism of Action

Process and Data

The mechanism of action of RG7167 involves the inhibition of MEK, which plays a pivotal role in the MAPK signaling pathway. By binding to MEK, RG7167 prevents its activation, thereby blocking downstream signaling cascades that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells with aberrant MAPK signaling due to mutations in upstream components such as RAS or RAF.

Data from preclinical studies indicate that RG7167 can significantly reduce tumor growth in models with activated MAPK pathways, highlighting its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RG7167 exhibits several physical and chemical properties that are relevant to its application as a drug:

  • Molecular Weight: The molecular weight influences solubility and distribution within biological systems.
  • Solubility: RG7167 is designed to be soluble in physiological conditions, facilitating oral administration.
  • Stability: The compound's stability under various conditions (e.g., pH, temperature) is crucial for maintaining efficacy during storage and use.

These properties are characterized through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications

Scientific Uses

RG7167 has significant potential applications in cancer therapy due to its selective inhibition of the MAPK pathway. It is primarily researched for:

Ongoing clinical trials aim to establish the safety profile, optimal dosing strategies, and effectiveness of RG7167 in treating various malignancies .

Introduction to MEK Inhibition in Oncology

Role of the MAPK/ERK Pathway in Oncogenesis

The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway represents a critical signaling cascade governing fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. This pathway transmits extracellular signals via a sequential kinase cascade: upon growth factor binding (e.g., EGF), receptor tyrosine kinases (RTKs) activate RAS GTPases, which recruit RAF kinases (ARAF, BRAF, CRAF). RAF phosphorylates MEK (MAPK/ERK kinase), which subsequently activates ERK through dual phosphorylation. Activated ERK translocates to the nucleus, phosphorylating transcription factors like Myc and CREB, thereby driving cell cycle progression via cyclin D1 upregulation and Rb protein inactivation [3] [10].

Oncogenic dysregulation of this pathway—through RAS mutations (20–30% of human cancers), BRAF mutations (50% of melanomas), or RTK overexpression—results in constitutive signaling, uncontrolled proliferation, and tumorigenesis [3] [10]. Persistent ERK activation induces metabolic reprogramming, angiogenesis, and metastasis, making this pathway a compelling therapeutic target. Consequently, targeting MEK, a convergence point for upstream oncogenic signals, offers a strategic approach to abrogate pathway hyperactivity [6] [10].

Historical Development of MEK Inhibitors

The development of MEK inhibitors evolved through iterative generations, marked by increasing selectivity and reduced off-target effects:

  • First Generation (e.g., CI-1040, PD184352): Characterized by limited oral bioavailability and metabolic instability, restricting clinical utility despite showing preclinical efficacy [6].
  • Second Generation (e.g., Trametinib, Cobimetinib): Improved pharmacokinetic profiles and potency led to FDA approvals. Trametinib, combined with dabrafenib (BRAF inhibitor), became standard for BRAFV600E-mutant melanoma, demonstrating prolonged survival [10].
  • Third Generation: Focused on overcoming resistance mechanisms and enhancing brain penetration. Novel allosteric inhibitors like mirdametinib and investigational agents targeting paradoxical pathway activation emerged [10].

Table 1: Evolution of MEK Inhibitors in Oncology

GenerationCompound ExamplesKey ImprovementsClinical Impact
FirstCI-1040, PD184352Proof-of-concept MEK inhibitionLimited by bioavailability; no approvals
SecondTrametinib, CobimetinibEnhanced potency & stabilityFDA-approved for melanoma, NSCLC, thyroid cancer
ThirdMirdametinib, RG7167Resistance mitigation; CNS penetrationUnder investigation in combinatorial approaches

RG7167 as a Novel Allosteric MEK Inhibitor

RG7167 (RO4987655, CH4987655) represents a structurally distinct, ATP-noncompetitive MEK inhibitor designed to overcome limitations of earlier agents. Its biochemical profile includes:

  • High Selectivity: IC50 of 5.2 nM for MEK1/2 in cell-free assays, with minimal off-target activity against 140 kinases [2] [4].
  • Allosteric Mechanism: Binds adjacent to the ATP pocket, locking MEK in a closed, inactive conformation and preventing ERK phosphorylation [4].
  • Chemical Structure: A benzamide derivative (C20H19F3IN3O5; MW 565.28 g/mol; CAS 874101-00-5) optimized for oral bioavailability [2] [4].

Preclinically, RG7167 demonstrated robust antitumor activity. In xenograft models of BRAF- and KRAS-mutant cancers, daily oral administration induced tumor regression, correlating with sustained suppression of pERK in tumors [1] [4]. Notably, it inhibited proliferation in NCI-H2122 lung cancer cells (IC50 = 0.0065 μM), with rapid suppression of phosphorylated ERK within 2 hours [4].

Table 2: Preclinical Profile of RG7167

ParameterValueExperimental Context
MEK1/2 Inhibition (IC50)5.2 nMCell-free kinase assays
Antiproliferative IC500.0065 μM (NCI-H2122 cells)72-h cell viability assay
Target Selectivity>100-fold vs. 140 other kinasesBroad kinase panel screening
In Vivo EfficacyComplete tumor regressionXenograft models (oral dosing)

Mechanistic Insights and Feedback Loop Modulation

Beyond direct MEK inhibition, RG7167 unveiled novel regulatory crosstalk between MAPK and PI3K/AKT pathways. In BRAFWT melanoma cells (e.g., CHL1), RG7167 treatment induced compensatory AKT phosphorylation—a resistance mechanism driven by loss of ERK-dependent feedback inhibition on RTKs [9]. Strikingly, this effect was absent in BRAFV600E melanoma lines (e.g., A375, LOX). Mechanistically, BRAFV600E interacts with mTORC2 (rictor complex), suppressing basal AKT activity. RG7167-mediated BRAFV600E inhibition thus elevated pAKT, dampening its cytotoxicity [5] [9]. This insight rationalized combining RG7167 with AKT inhibitors to enhance efficacy, particularly in BRAFV600E models without concurrent PTEN loss [9].

Properties

Product Name

RG7167

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

RG7167; RG 7167; RG-7167; CIF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.